2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is a complex organic compound that features a benzene ring substituted with a difluorobenzyl group and an amino-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of 2,4-Difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction using hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The 2,4-difluorobenzylamine is then reacted with ethyl 2-bromo-2-oxoacetate under basic conditions to form the intermediate product.
Esterification: The intermediate is then esterified with methyl benzene-1,3-dicarboxylate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino-oxoethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A simpler compound with similar functional groups but lacking the ester and oxoethyl groups.
Methyl benzene-1,3-dicarboxylate: Another related compound that lacks the difluorobenzyl and amino-oxoethyl groups.
Uniqueness
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluorobenzyl and amino-oxoethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Biological Activity
2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate (CAS Number: 1291856-10-4) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₅F₂N O₅
- Molecular Weight : 363.3 g/mol
- Structure : The compound features a difluorobenzyl group attached to an amino and oxoethyl moiety with dicarboxylate functionality, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅F₂N O₅ |
Molecular Weight | 363.3 g/mol |
CAS Number | 1291856-10-4 |
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an antitumor agent and its effects on various cancer cell lines. The following sections summarize key findings from recent studies.
Antitumor Activity
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
- Selectivity : The compound demonstrates selective toxicity towards cancerous cells compared to normal cells. For instance, it has shown significant efficacy against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines while sparing non-tumorigenic breast epithelial cells .
- Dose Response : The relationship between dosage and effect is biphasic, indicating that lower doses may be less effective while higher concentrations yield significant cytotoxicity. This characteristic suggests a complex interaction with cellular targets that warrants further investigation .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds and their structure-activity relationships (SAR):
- Study on Related Benzothiazoles : A series of benzothiazole derivatives were analyzed for their antitumor properties. Compounds with specific substituents demonstrated enhanced activity against various cancer types, including ovarian and colon carcinomas . This indicates that modifications in the structure of compounds like this compound could lead to improved therapeutic profiles.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
Properties
IUPAC Name |
3-O-[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 1-O-methyl benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO5/c1-25-17(23)11-3-2-4-12(7-11)18(24)26-10-16(22)21-9-13-5-6-14(19)8-15(13)20/h2-8H,9-10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZBXIKOGNWFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.